C12H17ClN2O
Description
Historical Context of Research Endeavors Related to the Chemical Compound
Historically, research into compounds with the molecular formula C12H17ClN2O has often been linked to the development of synthetic methodologies for accessing specific structural motifs. Early investigations likely focused on the synthesis and characterization of individual isomers or classes of compounds possessing this formula. For instance, the synthesis of Schiff base ligands with the formula this compound, such as 4-chloro-2-[(3-dimethylaminopropylimino)methyl]phenol, has been reported, involving reactions like the condensation of substituted salicylaldehydes with diamines uni.lu. Analytical techniques, including elemental analysis, have been crucial in confirming the composition of synthesized compounds uni.luchem960.comuni.lu.
Research has also explored the coordination chemistry of such ligands with metal ions. Studies dating back at least a decade have investigated the formation and structural characteristics of metal complexes involving Schiff bases with the this compound formula, such as mononuclear zinc(II) and copper(II) complexes sigmaaldrich.comuni.lufishersci.se. These historical efforts laid the groundwork for understanding the bonding and structural preferences of these ligands in coordination compounds.
Furthermore, the synthesis of other structural classes represented by this formula, including certain substituted piperazines and isoindoline (B1297411) derivatives, has been a subject of academic inquiry. Research has aimed at optimizing synthetic routes to achieve higher yields and purity of target compounds americanelements.com. Investigations into novel synthetic pathways, potentially involving reactions like condensation and hydrolysis, have been explored to enhance efficiency and reduce costs in obtaining these molecular structures americanelements.com.
Scope and Significance of Current Research Paradigms on the Chemical Compound
Current academic research on compounds with the molecular formula this compound continues to build upon historical foundations while expanding into new areas. A significant focus remains on the refinement and development of synthetic methods. Researchers are actively investigating new routes that could lead to improved yields and more cost-effective production of specific isomers americanelements.com. The characterization of intermediates and final products using spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry is integral to these synthetic studies americanelements.com. X-ray crystallography is also employed to confirm the stereochemistry of crystalline intermediates americanelements.com.
Beyond synthesis, the exploration of the chemical properties and reactivity of these compounds is ongoing. For isomers functioning as ligands, such as the Schiff base 4-chloro-2-[(3-dimethylaminopropylimino)methyl]phenol, current research includes the synthesis and characterization of novel metal complexes sigmaaldrich.comuni.lufishersci.se. These studies contribute to the broader understanding of coordination chemistry and the potential for these complexes in various applications, although specific applications are outside the scope of this article.
The potential biological activities of compounds with the this compound formula represent a significant area of current academic investigation. Research findings indicate that certain isomers may possess interesting biological properties. For example, studies have explored the neuroprotective effects of isoindole derivatives with this formula, suggesting potential in protecting neuronal cells from oxidative stress americanelements.com. The modulation of neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) receptors, by compounds with related structures, including some substituted piperazines with the this compound formula like 1-[2-(4-Chlorophenoxy)ethyl]piperazine, is another area of active pharmacological research americanelements.comamericanelements.com. Preliminary studies in animal models have suggested potential antidepressant-like effects for certain compounds by influencing serotonin pathways americanelements.com. Research also investigates the potential for antipsychotic activity through influence on dopamine and serotonin receptors americanelements.com. Furthermore, compounds with this molecular formula have been explored for antiplasmodial activity chem960.com.
Compounds with the this compound formula also serve as valuable tools and reagents in broader chemical and biological research. They are utilized in organic synthesis and medicinal chemistry research americanelements.comepa.gov. In proteomics research, certain isomers function as specialty products for studying protein interactions and functions americanelements.com. Analytical methods for the detection and analysis of these compounds, including in the context of impurities in pharmaceutical research and development, are also subjects of study, often employing techniques like liquid chromatography-mass spectrometry nih.govuni.lu.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-8-12(15)14-11-6-9-4-2-3-5-10(9)7-11;/h2-5,11,13H,6-8H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZBBQQSRWSYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2=CC=CC=C2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Advanced Derivatization of the Chemical Compound
General Synthetic Methodologies for the Chemical Compound
General approaches to synthesizing compounds with the formula C12H17ClN2O often involve the construction of their core heterocyclic or amino-containing scaffolds, followed by functionalization or coupling reactions. The specific methodology employed is dictated by the desired isomer. For instance, the synthesis of 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol (CAS 1267910-86-0), a compound with this formula, can be achieved through a sequence involving the reaction of 2-chloroanisole (B146271) with piperazine (B1678402), followed by a reduction step. chembk.comchembk.com Another example is the synthesis of the Schiff base ligand 4-chloro-2-[(3-dimethylaminopropylimino)methyl]phenol (this compound), which is prepared by the condensation of 5-chlorosalicylaldehyde (B124248) and N,N-dimethylpropane-1,3-diamine in a methanolic solution. sci-hub.ru The synthesis of N-(4-(2-chloromethylpyrrolidino)-2-butynyl)-2-pyrrolidone (BM-130), another compound with the formula this compound, typically involves a multi-step process. ontosight.ai
Multi-Step Synthesis Pathways
Many compounds with the this compound formula are synthesized through multi-step pathways to precisely assemble their complex molecular architectures. The synthesis of 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol, for example, involves at least two distinct steps: the initial reaction between 2-chloroanisole and piperazine to form an intermediate, followed by a reduction to yield the final product. chembk.comchembk.com Similarly, the synthesis of N-(4-(2-chloromethylpyrrolidino)-2-butynyl)-2-pyrrolidone (BM-130) is described as a multi-step process, indicating a sequence of reactions is required for its formation. ontosight.ai Multi-step approaches are also integral to the synthesis of fused-ring nicotine (B1678760) derivatives, where compounds with the this compound formula can serve as intermediates or related structures within these synthetic sequences. acs.org
Role of the Chemical Compound as a Synthetic Intermediate
Certain compounds with the molecular formula this compound play a crucial role as synthetic intermediates in the preparation of other, often more complex, molecules. 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol has been identified as a drug intermediate, highlighting its utility in the pharmaceutical industry for the synthesis of various therapeutic agents. chembk.comchembk.com In the synthesis of fused-ring nicotine analogues, a compound with the formula this compound, specifically referred to as (S)-5-(1-Methylpyrrolidin-2-yl)-2,3-dihydrofuro[2,3-b]pyridine in one study (though its calculated formula is C12H16N2O, HRMS data supporting this compound for the protonated species was reported), functions as an intermediate in the construction of these derivatized structures. acs.org
Targeted Derivatization Strategies for Analogues of the Chemical Compound
Targeted derivatization strategies are employed to modify the core structures of compounds with the this compound formula, aiming to create analogues with altered or enhanced properties, particularly in the context of biological activity. These strategies involve specific chemical transformations at various positions of the molecule.
Modifications to Core Structural Scaffolds for Enhanced Biological Activity
Modifications to the core structural scaffolds of this compound compounds are often undertaken to explore structure-activity relationships (SAR) and enhance desired biological activities. For thieno[2,3-b]pyridine-2-carboxamides with the formula this compound, derivatization has involved varying the substitution patterns on attached phenyl rings and modifying groups on the heterocyclic ring system. These modifications were performed with the goal of optimizing antiplasmodial activity. semanticscholar.org Similarly, research into primary amino acid derivatives (PAADs) has involved structural modifications to improve anticonvulsant activity and pain attenuation; a compound with the formula this compound was analyzed in this context, suggesting its relevance to these SAR studies. core.ac.uk The synthesis of fused-ring nicotine analogues from precursors like (S)-2-(2-Chloro-5-(1-methylpyrrolidin-3-yl)ethanol (C13H20ClNO, but related to this compound compounds in the context of nicotine derivatives synthesis) represents an effort to create analogues with potentially altered activity profiles by modifying the nicotine scaffold through the formation of fused ring systems. acs.org
Stereoselective Synthesis Approaches for Analogues of the Chemical Compound
Stereoselective synthesis approaches are important in the creation of analogues of this compound compounds, particularly when specific stereoisomers are required for desired biological or chemical properties. The synthesis of fused-ring nicotine derivatives, starting from natural (S)-nicotine, exemplifies the use of chiral starting materials to control the stereochemistry of the resulting analogues. acs.org While the detailed stereoselective synthesis of a specific this compound isomer was not extensively detailed across all sources, the focus on synthesizing analogues from chiral precursors like (S)-nicotine highlights the application of stereoselective methods in this area of research. acs.org
Mechanistic Investigations of the Chemical Compound in in Vitro Systems
Biochemical Target Identification and Characterization
In vitro investigations have identified multiple biochemical targets for Trazodone, revealing a multimodal mechanism of action. acs.orgacs.org This is primarily characterized through ligand binding assays and enzyme inhibition studies.
Radioligand binding assays using recombinant human receptors and transporters have been instrumental in quantifying the affinity of Trazodone for its various molecular targets. nih.gov These studies show that Trazodone's most potent activity is as an antagonist at the serotonin (B10506) 5-HT2A receptor. researchgate.netmdpi.com It also demonstrates high affinity for α1-adrenergic receptors and moderate to low affinity for a range of other sites, including the serotonin transporter (SERT), histamine H1 receptors, and other serotonin receptor subtypes. acs.orgnih.govnih.gov The compound acts as a partial agonist at the 5-HT1A receptor. kcl.ac.ukdrugs.com
The binding affinities, often expressed as the inhibition constant (Ki), quantify the concentration of the compound required to occupy 50% of the target sites. A lower Ki value indicates a higher binding affinity. The affinities of Trazodone for key central nervous system targets are detailed below.
| Target | Binding Affinity (Ki, nM) | Action |
|---|---|---|
| Serotonin Receptor 5-HT2A | ~35.6 | Antagonist |
| α1A-Adrenergic Receptor | ~153 | Antagonist |
| Serotonin Receptor 5-HT1A | ~118 | Partial Agonist |
| Serotonin Receptor 5-HT2C | ~224 | Antagonist |
| Serotonin Transporter (SERT) | ~367 | Inhibitor |
| Histamine H1 Receptor | Variable (Moderate Affinity) | Antagonist |
| α2C-Adrenergic Receptor | ~155 | Antagonist |
Note: Ki values are compiled from multiple in vitro studies and may vary between experiments. The table presents representative values. drugs.com
In vitro studies using human liver microsomes and heterologously expressed individual human cytochromes have identified Trazodone as a substrate for the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govdrugbank.com This enzyme mediates the biotransformation of Trazodone to its principal active metabolite, m-chlorophenylpiperazine (mCPP). nih.govresearchgate.net The Michaelis constant (Km) for this reaction in liver microsomes was determined to be approximately 163 µM. nih.gov
Furthermore, these in vitro systems have been used to study the compound's potential for enzyme inhibition. Trazodone metabolism is competitively inhibited by known CYP3A4 inhibitors. For example, ketoconazole was found to be a potent competitive inhibitor of mCPP formation, with an inhibition constant (Ki) of 0.12 µM. nih.gov Certain HIV protease inhibitors, such as ritonavir (Ki = 0.14 µM) and indinavir, also strongly inhibit this metabolic pathway in vitro. nih.gov
Cellular Pathway Elucidation
Trazodone has been shown to modulate several key signaling pathways in various cell types. nih.govnih.gov
MAPK Pathway : In lipopolysaccharide (LPS)-treated microglial cell models, Trazodone suppressed the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK). nih.govnih.gov However, in other contexts, it has been shown to induce ERK phosphorylation. acs.org
AKT Pathway : In studies using human primary astrocytes, Trazodone treatment led to the activation of the AKT pathway, a critical cascade involved in cell survival and growth. nih.gov
NF-κB Pathway : The compound has demonstrated anti-inflammatory properties in vitro by inhibiting the Nuclear Factor kappa B (NF-κB) pathway. nih.gov This transcription factor is a primary regulator of inflammatory responses. acs.org Trazodone pre-treatment was shown to counteract the LPS- and TNF-α-mediated increase in NF-κB expression in neuronal-like cells. nih.gov
CREB and BDNF Expression : In human neuronal-like cells, Trazodone significantly increased the mRNA expression of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), two critical factors involved in neuroplasticity and neuronal survival. nih.gov
Exposure of cultured cells to Trazodone elicits a range of functional responses.
Neurogenesis and Proliferation : In vitro studies using murine and human adult hippocampal neural progenitor cells (ahNPCs) demonstrated that Trazodone enhances neuronal differentiation. acs.orgacs.org Conversely, in a glial cell line (BV-2), it inhibited cell growth and proliferation. nih.gov
Anti-inflammatory Effects : Trazodone treatment in vitro has been shown to decrease the release of pro-inflammatory mediators. In LPS-stimulated BV-2 cells, it reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov Similarly, in neuronal-like cells, it inhibited the release of pro-inflammatory cytokines like IL-6 and interferon-gamma (IFN-γ). nih.gov
Metabolic Support : In human astrocytes subjected to an inflammatory insult, Trazodone counteracted the inflammation-induced decrease in lactate release, suggesting a role in maintaining metabolic support for neurons. nih.gov
Oxidative Stress : At high concentrations (LC50 of 300 µM), Trazodone induced cytotoxicity in freshly isolated rat hepatocytes. This was associated with an increase in reactive oxygen species (ROS) formation, lipid peroxidation, and depletion of intracellular glutathione, indicating that oxidative stress is a mechanism of toxicity in this in vitro model. researchgate.net
Ion Channel Modulation : Using whole-cell patch-clamp techniques on human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), Trazodone was found to inhibit multiple cardiac ion channels, including IKr (hERG), IKs, INa, and ICa. nih.gov This inhibitory action resulted in a dose-dependent prolongation of the action potential duration in vitro. nih.gov
In Vitro Pharmacological Profiles of the Chemical Compound
The in vitro pharmacological profile of Trazodone is that of a multifunctional compound with a distinct, dose-dependent mechanism of action. nih.govresearchgate.net Its primary characteristic is potent antagonism of the 5-HT2A receptor, combined with moderate inhibition of the serotonin transporter (SERT) and α1-adrenergic receptors. researchgate.netnih.gov This profile distinguishes it from other classes of antidepressants, such as SSRIs, which are significantly more potent inhibitors of SERT. researchgate.net
The in vitro data supports a profile where different actions become prominent at different concentrations. The potent 5-HT2A, H1, and α1-adrenergic antagonism are likely responsible for effects observed at lower concentrations, while inhibition of serotonin reuptake is recruited at higher concentrations. researchgate.net The functional consequences observed in cellular assays—including neurogenic, anti-inflammatory, and signaling pathway modulation—are direct results of its engagement with this unique array of targets. acs.orgnih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Trazodone | TZD |
| m-chlorophenylpiperazine | mCPP |
| Ketoconazole | |
| Ritonavir | |
| Indinavir | |
| Lipopolysaccharide | LPS |
| Tumor Necrosis Factor-alpha | TNF-α |
| Interleukin-6 | IL-6 |
| Interleukin-1 beta | IL-1β |
| Interferon-gamma | IFN-γ |
| Brain-Derived Neurotrophic Factor | BDNF |
Receptor Affinity and Selectivity Studies
To understand the potential pharmacological effects of C12H17ClN2O, the initial step would involve determining its binding affinity for a wide range of biological targets, including receptors, enzymes, and transporters. This is typically achieved through radioligand binding assays. In these assays, a radiolabeled compound known to bind to a specific target is competed with unlabeled this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
A comprehensive receptor screening panel would assess the affinity of this compound against various receptor families, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Selectivity is then determined by comparing the Ki values across these different targets. A compound is considered selective if it exhibits significantly higher affinity for one target over others.
Table 1: Illustrative Data Table for Receptor Affinity and Selectivity of a Hypothetical Compound
| Receptor Target | Radioligand | Ki (nM) of this compound |
| Dopamine (B1211576) D2 | [³H]Spiperone | Data Not Available |
| Serotonin 5-HT2A | [³H]Ketanserin | Data Not Available |
| Adrenergic α1 | [³H]Prazosin | Data Not Available |
| Muscarinic M1 | [³H]Pirenzepine | Data Not Available |
| GABA-A | [³H]Flunitrazepam | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound is available.
Functional Assays of Receptor Modulation by the Chemical Compound
Following the identification of receptors for which this compound shows significant affinity, functional assays are employed to determine the nature of the interaction. These assays measure the biological response following the binding of the compound to the receptor. The compound can be classified as an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by its natural ligand), an inverse agonist (inactivates a constitutively active receptor), or a modulator (alters the receptor's response to an agonist).
Common functional assays include measuring changes in second messenger levels (e.g., cAMP, inositol phosphates), ion flux, or gene expression. The potency of the compound is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Table 2: Illustrative Data Table for Functional Receptor Modulation by a Hypothetical Compound
| Receptor Target | Assay Type | Functional Response | Potency (EC50/IC50, nM) |
| Dopamine D2 | cAMP accumulation | Data Not Available | Data Not Available |
| Serotonin 5-HT2A | Calcium mobilization | Data Not Available | Data Not Available |
| Adrenergic α1 | Inositol phosphate accumulation | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound is available.
Metabolite Identification in In Vitro Biological Systems
To investigate the metabolic fate of this compound, in vitro systems that mimic the metabolic processes in the liver are utilized. The most common systems are liver microsomes and hepatocytes. These systems contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
The compound is incubated with these biological preparations, and over time, samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites that are formed. The primary goal is to identify the major metabolic pathways, which can include oxidation, reduction, hydrolysis, and conjugation. Understanding the metabolic profile is crucial as metabolites can be pharmacologically active or potentially toxic.
Table 3: Illustrative Data Table for In Vitro Metabolite Identification of a Hypothetical Compound
| In Vitro System | Metabolite ID | Proposed Biotransformation |
| Human Liver Microsomes | M1 | Data Not Available |
| Human Liver Microsomes | M2 | Data Not Available |
| Rat Hepatocytes | M3 | Data Not Available |
This table is for illustrative purposes only. No actual data for this compound is available.
Preclinical Efficacy Studies of the Chemical Compound in Animal Models
In Vivo Pharmacological Activity Assessment
Preclinical studies have assessed the pharmacological activity of C12H17ClN2O in animal models of various disease states, providing insights into its potential therapeutic effects.
Evaluation in Animal Models of Neurological Disorders
Research has investigated the efficacy of this compound in animal models of neurological disorders, including motor neuron diseases and cerebral ischemia. In a mouse model of motor neuron degeneration, clenbuterol (B1669167) was shown to retard the loss of motor function and promote regrowth in lower motor neurons researchgate.net. Studies in transgenic mice modeling familial amyotrophic lateral sclerosis (ALS) demonstrated that clenbuterol treatment delayed the onset of hindlimb signs, slowed disease progression, and showed trends toward mitigating losses of lumbar motoneurons and body weight nih.gov. The responses observed in female mice in these ALS models were noted to be more favorable than in males, suggesting potential synergistic effects with sex-specific factors nih.gov. The efficacy of beta-agonists, including clenbuterol, has also been demonstrated in other animal models of motor neuron diseases, such as those involving mutant superoxide (B77818) dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43) researchgate.net.
Furthermore, this compound has shown neuroprotective activity in rodent models of cerebral ischemia. It protected mouse cerebral cortex and rat hippocampus from ischemic damage and attenuated glutamate (B1630785) neurotoxicity in cultured hippocampal neurons by inducing nerve growth factor (NGF) nih.gov. Specifically, in a rat model of transient forebrain ischemia, clenbuterol increased the number of viable neurons in the CA1 subfield of the hippocampus nih.gov. In a mouse model of focal cerebral ischemia, it significantly reduced the infarct area on the brain surface after occlusion of the middle cerebral artery nih.gov. This neuroprotective activity is suggested to be mediated via beta-adrenergic receptor activation leading to increased expression of NGF nih.gov.
In a mouse model of Rett Syndrome (RTT), treatment with clenbuterol substantially increased survival and improved several phenotypes researchgate.net.
Assessment in Animal Models of Microbial Infections
Studies have explored the impact of this compound on microbial infections in animal models, particularly in the context of post-stroke complications. In a mouse model of middle cerebral artery occlusion (MCAO) stroke, clenbuterol treatment administered 24 hours after stroke onset appeared to reduce the vulnerability of mice to pneumonia tandfonline.comnih.gov. The treatment relieved bacterial burden, inhibited or limited pneumonia, and diminished TNF-α expression in lung tissues after MCAO tandfonline.com.
Evaluation in Animal Models of Inflammation and Oncological Conditions
The effects of this compound have been evaluated in animal models of inflammation and oncological conditions, including cancer cachexia. Clenbuterol has demonstrated anti-inflammatory effects in various preclinical settings tandfonline.combiorxiv.orgnih.gov. In rats, clenbuterol attenuated the immune reaction to lipopolysaccharide (LPS), reducing levels of several immune biomarkers, including IL-1RA, IL-1β, IL-6, IP-10, MCP-1, MIP-1α, MIP-1β, TGF-α, and TNF-α, compared to LPS alone nih.gov. In a mouse model of inflammatory bowel disease (IBD), specifically TNBS-induced colitis, the R-enantiomer of clenbuterol showed significant therapeutic effects, alleviating lesions and promoting recovery of mucosa google.com.
In the context of oncological conditions, this compound has been investigated for its effects on cancer cachexia, a wasting syndrome associated with cancer. In Walker 256 tumor-bearing rats, a model of cancer cachexia, clenbuterol ameliorated metabolic cachexia parameters and, notably, reduced tumor growth dntb.gov.ua. This reduction in tumor weight was potentially linked to increased hydrogen peroxide production and lipid peroxidation in the tumor tissue dntb.gov.ua. Other beta-agonists, such as formoterol, which shares similarities with clenbuterol, have also been found effective in ameliorating muscle weight loss in tumor-bearing animals spandidos-publications.com.
Behavioral and Physiological Effects in Preclinical Animal Models
Beyond specific disease models, preclinical studies have examined the broader behavioral and physiological effects of this compound in animals.
Modulation of Central Nervous System Functions in Animal Models
This compound has been shown to influence central nervous system (CNS) functions in animal models. It stimulates the CNS medicalnewstoday.com. In aging animals, clenbuterol enhanced working memory performance in rats and monkeys, particularly in those who performed poorly under control conditions nih.gov. This effect was observed with both direct infusion into the prefrontal cortex (rats) and systemic administration (monkeys) nih.gov. The modulation of working memory was confirmed to involve beta-2 adrenoceptors nih.gov.
Studies in rats have also indicated that clenbuterol can selectively up-regulate the expression of the central IL-1 system, resulting in a mild stress-like response accompanied by reduced locomotor activity and food consumption researchgate.netmaynoothuniversity.ie. However, chronic administration did not induce anxiety or depressive-like behavior in rats, suggesting a controlled activation of the IL-1 system researchgate.netmaynoothuniversity.ie. Clenbuterol has also been shown to increase GFAP in the hypothalamus and hippocampus and CD11b in the hippocampus in rats maynoothuniversity.ie.
Impact on Systemic Physiological Responses in Animal Models
The systemic physiological responses to this compound have been characterized in various animal models. It is known to have anabolic and lipolytic effects, increasing the size of skeletal muscle, bone, lung, and kidney, while decreasing adipose tissue mass in some animal species at certain doses physiology.orgresearchgate.net.
This compound affects the cardiovascular system, stimulating the heart medicalnewstoday.com. In rats, it significantly increased heart rate, an effect of greater magnitude than that observed with LPS maynoothuniversity.ie. This increase in heart rate persisted for approximately 24 hours maynoothuniversity.ie. While therapeutic doses in horses have shown beneficial effects on the respiratory system, there is limited information on chronic administration, which has been associated with adverse physiological effects on other systems researchgate.net. Chronic administration of pharmacological levels of beta2-agonists has been shown to have toxic effects on the heart in animal studies fortunejournals.com.
In a murine model of cardiomyopathy, chronic treatment with clenbuterol was associated with a significant increase in the number of CD31+ cells in the bone marrow nih.gov. However, it did not improve ejection fraction in this model and was associated with marked changes in the circulating profile of growth factors and chemokines nih.gov.
Preclinical Study Design and Methodologies in Animal Research
Research into the efficacy of clenbuterol in animal models has involved a variety of species and experimental designs tailored to the specific research questions. Methodologies frequently focus on assessing changes in growth performance, muscle mass, fat deposition, protein metabolism, and neurological function.
Studies in young rats, for instance, have investigated the compound's effect on muscle growth and protein metabolism. Methodologies included offering rats a semi-synthetic diet with or without the addition of clenbuterol. Animals were monitored for body weight gain, and at specific time points, muscle protein synthesis was measured using established techniques. These studies also examined protein and RNA accretion in specific muscles like the gastrocnemius and soleus. Findings suggested that while clenbuterol increased protein and RNA accretion in these muscles, protein synthesis itself was not increased, leading to the hypothesis that the compound might exert its growth-promoting effect through inhibiting protein degradation cambridge.org.
In studies involving growing male pigs, a factorial completely randomized design was employed to assess the impact of dietary clenbuterol on growth performance. Variables measured included body weight gain, feed intake, and feed conversion researchgate.net. The data obtained were analyzed using statistical methods such as range tests and orthogonal polynomials researchgate.net. Results indicated that clenbuterol was associated with increased body weight gain, decreased feed consumption, and improved feed conversion researchgate.net.
Research in food-restricted sheep has also explored the effects of clenbuterol on growth, nitrogen and energy balances, and endocrine status. Male sheep were individually housed in metabolic cages and fed a restricted diet. Clenbuterol was administered as a dietary admixture. Throughout the trial, changes in body mass, nitrogen and energy balances, and levels of hormones such as insulin-like growth factor (IGF-I) were monitored aosis.co.za. Findings showed that clenbuterol-treated animals were significantly heavier than control animals, and the compound increased estimated mean daily nitrogen retention in the carcass while decreasing it in non-carcass components, primarily affecting skeletal muscle aosis.co.zacambridge.org. The fractional breakdown rate of muscle protein in clenbuterol-treated calves was observed to be lower than in controls cambridge.org.
Studies investigating the potential of clenbuterol in neurological conditions have utilized specific animal models designed to mimic aspects of human diseases. For Parkinson's disease, preclinical models with features such as alpha-synuclein (B15492655) clumping have been used to examine the ability of clenbuterol to reduce the formation of these protein clumps in brain regions like the substantia nigra michaeljfox.org. The study design involved identifying a dose of clenbuterol that moderately decreases alpha-synuclein production and then treating models either before or after the appearance of clumps to assess preventative and disease-modifying effects michaeljfox.org.
In a murine model of Amyotrophic Lateral Sclerosis (ALS), the SOD1 mutated mouse model has been used to evaluate clenbuterol's neuroprotective effects. Methodologies included evaluating motor performance using tests like the rotarod and monitoring longevity researchgate.net. Studies in models of Spinal and Bulbar Muscular Atrophy (SBMA) have investigated clenbuterol's effects on motor function, survival, and muscle pathology, including assessing hypertrophy of muscle fibers researchgate.net.
Research into the cognitive effects of clenbuterol in aging animals, including rats and monkeys, has employed behavioral tasks to assess working memory performance. In these studies, clenbuterol treatment was sometimes challenged with a selective beta-2 adrenergic antagonist to confirm the specificity of the observed effects nih.gov.
Efficacy as a bronchodilator has been assessed in animal models such as guinea pigs. These studies involved treating animals and likely measuring parameters related to airway function, although specific detailed methodologies were not extensively described in the provided snippets researchgate.net.
Studies in hatched chicks have investigated the impact of in ovo feeding of clenbuterol on growth efficiency and body composition. Experimental designs involved injecting different concentrations of clenbuterol into incubating eggs. Variables measured included growth efficiency and abdominal body fat mass mdpi.com. Results suggested that clenbuterol increased growth efficiency and decreased abdominal body fat mass mdpi.com.
While detailed data tables for all studies were not consistently available in the search results, the findings highlight the diverse efficacy endpoints investigated:
| Animal Model | Primary Efficacy Focus | Key Findings |
| Rats | Muscle Growth, Protein Accretion | Increased protein and RNA accretion in muscle; suggested inhibition of protein degradation. |
| Pigs | Growth Performance | Increased body weight gain; decreased feed consumption; improved feed conversion. |
| Sheep/Calves | Growth, Body Composition | Increased body mass; increased carcass nitrogen retention; reduced fat in carcass and non-carcass components. |
| Rodents (PD) | Alpha-synuclein reduction | Hypothesis that clenbuterol can decrease alpha-synuclein production and prevent clump formation. |
| Mice (ALS) | Neuroprotection, Longevity | Showed better motor performance and increased longevity. |
| Mice (SBMA) | Motor Function, Survival | Ameliorated motor function and extended survival; improved muscle pathology. |
| Aging Animals | Working Memory | Produced a modest improvement in working memory performance in a subset of animals. |
| Guinea Pigs | Bronchodilation | Used to evaluate bronchodilator efficacy. |
| Chicks | Growth Efficiency, Fat Mass | Increased growth efficiency; decreased abdominal body fat mass. |
These preclinical studies, through their varied designs and methodologies, provide valuable insights into the potential efficacy of clenbuterol in influencing muscle growth, body composition, and neurological function in different animal species.
Structure Activity Relationships Sar and Computational Chemistry of the Chemical Compound and Its Analogues
Elucidation of Key Pharmacophoric Features
Pharmacophoric features represent the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. While C12H17ClN2O is a molecular formula shared by different compounds with varied activities, studies on specific compounds with this formula or their analogues provide insights into relevant pharmacophoric elements.
For a class of Primary Amino Acid Derivatives (PAADs), some of which share the this compound formula, SAR studies have been conducted to define the structural requirements for their activity, particularly in the context of neurological effects such as anticonvulsant activity and pain attenuation. core.ac.uk These studies suggest that the basic structural backbone of the PAADs is crucial for their activity. core.ac.uk
In the context of 4-arylthieno[2,3-b]pyridine-2-carboxamides, where compounds with the this compound formula exist, modifications to the substitution pattern on the phenyl rings and the heterocyclic core have been investigated to understand their impact on antiplasmodial activity. semanticscholar.org This highlights the importance of the aromatic and heterocyclic ring systems and their substituents as key pharmacophoric features for this class of compounds. semanticscholar.org
For compounds exhibiting activity at 5-HT2A and 5-HT2C receptors, some with the this compound formula, a lipophilic substituent at the para position of the phenyl ring has been found to be crucial for high affinity. uni-regensburg.de The ranking of different substituents based on decreasing potency at the 5-HT2A receptor indicates the significant role of lipophilicity and the nature of the substituent at this position as a pharmacophoric feature. uni-regensburg.de
Impact of Substituent Modifications on Biological Activity
Modifications to substituents on the core structure of compounds with the molecular formula this compound can significantly impact their biological activity.
In the study of PAADs, the effect of the C(2)-substituent has been a focus of SAR studies aimed at optimizing anticonvulsant activity and pain attenuation. core.ac.uk The nature of the substituent at this position influences the pharmacological pathways through which these compounds may function. core.ac.uk
For 4-arylthieno[2,3-b]pyridine-2-carboxamides, varying the substituents on the phenyl rings and replacing groups on the heterocyclic ring system with less polar elements were explored to understand their necessity for antiplasmodial activity. semanticscholar.org These modifications led to the identification of compounds with enhanced activity, demonstrating the direct impact of substituent changes. semanticscholar.org
Research on compounds with activity at 5-HT2A and 5-HT2C receptors has shown that the nature of the lipophilic substituent at the 4-position of the phenyl ring is a critical determinant of potency. uni-regensburg.de A ranking of substituents such as n-hexyl, halogens (I, Br), and smaller alkyl or alkoxy groups illustrates the varied impact of these modifications on receptor affinity. uni-regensburg.de
Stereochemical Influences on Compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the biological activity of chiral compounds with the molecular formula this compound.
For PAADs, the effect of stereochemistry on activity has been investigated. core.ac.uk While the impact was reported to be less pronounced than for some other classes of compounds, specific stereoisomers, such as (R)-98 and (R)-99 (compounds with the this compound formula are mentioned in the context of PAAD synthesis and analysis in this source), showed improved activity compared to their counterparts, suggesting that stereochemistry can influence the pharmacological effects and potentially involve different pathways. core.ac.uk The synthesis of both (R)- and (S)-stereoisomers has been undertaken to determine if the activity resides preferentially in one configuration. core.ac.uk
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. While specific QSAR models solely focused on the entire set of compounds with the this compound formula are not extensively detailed in the provided search results, the application of QSAR methodologies to related compound classes or in broader pharmaceutical analysis contexts where this compound compounds may be included is mentioned.
QSAR studies generally involve the parameterization of molecular structures and the development of relational expressions correlating these parameters with observed biological responses. ontosight.ai This approach allows for the identification of important structural components influencing activity. ontosight.ai
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for compounds, including those with the this compound formula or related structures, aims to forecast the biological activity of new or untested compounds based on their molecular descriptors. Although a specific QSAR model solely for this compound compounds is not provided, QSAR models have been developed for other compound sets to predict various biological activities or properties, such as antibacterial activity or oxidation rates. researchgate.netlcms.cz These models often utilize various molecular descriptors, including physicochemical, quantum chemical, topological, and topographical parameters. ontosight.ai The successful development of such models, even for different compound classes, indicates the potential for applying similar methodologies to compounds with the this compound formula if sufficient activity data for a congeneric series were available.
In Silico Approaches for Molecular Interaction Analysis
In silico approaches, utilizing computational methods, are valuable tools for analyzing the molecular interactions of compounds, including those with the this compound formula, with their biological targets. These methods can complement experimental SAR studies and provide insights into the binding modes and affinities of ligands.
Techniques such as molecular dynamics (MD) simulations can be used to predict properties relevant to biological activity, such as solubility in different environments, which is crucial for bioavailability. chemscene.com These simulations can provide dynamic information about how a molecule interacts with its surroundings at an atomic level.
Other in silico methods mentioned in the context of drug analysis and discovery, which could be applied to this compound compounds, include virtual screening based on pharmacophore models and the analysis of molecular features and fragmentation patterns using mass spectrometry data. ontosight.aigcms.czscribd.comscribd.comterrabase-inc.com These computational tools aid in identifying potential ligands, understanding metabolic pathways, and characterizing impurities, all of which are relevant to understanding the behavior of chemical compounds.
While specific detailed in silico docking or molecular dynamics studies solely focused on the interaction of every compound with the formula this compound with potential targets are not provided, the mention of these techniques in the context of analyzing drug-related compounds and exploring molecular interactions highlights their applicability to this molecular formula. ontosight.aigcms.czscribd.comscribd.comterrabase-inc.comresearchgate.net
Compounds Mentioned with Molecular Formula this compound and Relevant Analogues
| Compound Name | PubChem CID (if available) | Notes |
| Compound with formula this compound (in PAAD studies) | Not specified | Discussed in context of neurological activity and stereochemistry. core.ac.uk |
| 4-amino-N-1-azabicyclo[2.2.2]oct-3-ylbenzenes | Not specified | Listed with formula this compound. researchgate.net |
| 1-piperazineethanol, 4-(4-nitro-5-benzofurazanyl)- | Not specified | Listed with formula this compound. researchgate.net |
| 4-Arylthieno[2,3-b]pyridine-2-carboxamides (this compound) | Not specified | Discussed in context of antiplasmodial SAR. semanticscholar.org |
| Schiff base ligand in Copper(II) complex (this compound) | Not specified | Described in crystal structure analysis. researchgate.netlookchem.comufmg.brresearchgate.net |
| Compound with activity at 5-HT2A and 5-HT2C receptors | Not specified | Discussed in context of substituent effects on affinity. uni-regensburg.de |
| 6-chloro-N,N-diisopropylnicotinamide | Not specified | Listed with formula this compound. researchgate.net |
| Compound with formula this compound (with optical rotation) | Not specified | Listed with formula and some characterization data. |
| Schiff base ligand in Zinc(II) complex (this compound) | Not specified | Described in crystal structure analysis. chemscene.com |
| N-Benzyl 2-(1-pyrrolidinyl)acetamide hydrochloride | 1332643 | Listed with formula this compound and discussed for potential activity. ontosight.ai |
| N-(4-(2-chloromethylpyrrolidino)-2-butynyl)-2-pyrrolidone (BM-130) | Not specified | Listed with formula this compound and studied for biological activities. scribd.com |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques widely employed to investigate the potential binding interactions between a ligand (small molecule) and a target macromolecule, such as a protein receptor or enzyme. These methods provide insights into the preferred binding poses, interaction energies, and the dynamic behavior of the ligand-target complex.
For Bufotenine (5-hydroxy-N,N-dimethyltryptamine), which exists as the hydrochloride salt with the formula C₁₂H₁₇ClN₂O, computational studies have been conducted to understand its interactions with serotonin (B10506) receptors. Computer modeling and molecular docking have provided evidence supporting Bufotenine's ability to bind to and activate serotonin 5-HT₂A and 5-HT₂C receptors. researchgate.nettandfonline.compsu.edu In silico molecular docking studies have suggested that Bufotenine may exhibit similar affinity to LSD at the 5-HT₂A receptor, forming strong interactions, including hydrogen bonds and ionic bonds, with common amino acid residues in the binding site. researchgate.net
Molecular dynamics simulations have also been utilized in the study of Bufotenine, contributing to the understanding of its conformational analysis and vibrational characteristics when integrated with experimental techniques like Surface-Enhanced Raman Scattering (SERS) and Density Functional Theory (DFT). acs.orgacs.orgnih.govnih.govresearchgate.net These simulations can verify the vibrational characteristics of the molecule and provide theoretical support for experimental observations. acs.orgnih.govresearchgate.net
While detailed docking and dynamics studies specifically on every compound with the C₁₂H₁₇ClN₂O formula are not extensively reported in the immediately available literature, computational approaches have been applied to structurally related compounds. For instance, molecular docking and dynamics simulations have been performed on analogues of N,N-dimethyltryptamine (DMT), including 5-MeO-DMT (a close structural relative of Bufotenine), to evaluate their binding affinity and stability at serotonin receptors like 5-HT₁B and 5-HT₂A. nih.govnanobioletters.comresearchgate.netresearchgate.netherbmedpharmacol.comherbmedpharmacol.com These studies on analogues demonstrate the application of these computational methods to the tryptamine (B22526) class of compounds.
Computational studies involving morpholine (B109124) derivatives, another class that can include compounds with the C₁₂H₁₇ClN₂O formula (e.g., 2-(2-Chlorophenyl)-2-Morpholin-4-Ylethylamine), often utilize docking and dynamics to understand interactions with biological targets, although specific detailed studies for the C₁₂H₁₁₇ClN₂O morpholine structures were not prominently found in the search results. General reviews on morpholine derivatives highlight the use of computational approaches in exploring their diverse pharmacological activities. researchgate.nete3s-conferences.orge3s-conferences.org
Ligand-Based and Structure-Based Computational Design Principles
Computational design principles for identifying and optimizing compounds often fall into two main categories: ligand-based drug design (LBDD) and structure-based drug design (SBDD). These principles can be applied to the design of analogues of C₁₂H₁₇ClN₂O compounds.
For Bufotenine, SAR studies indicate that its structural features, particularly the tryptamine core, the hydroxyl group at the 5-position, and the N,N-dimethyl substitution, are crucial for its activity at serotonin receptors. researchgate.nettandfonline.comwikipedia.org Comparisons with serotonin, psilocin (4-hydroxy DMT), and DMT help elucidate the role of these structural elements. researchgate.nettandfonline.com The position of the hydroxyl group significantly impacts properties and activity compared to the isomeric psilocin. researchgate.net
Ligand-based approaches can leverage the known activity data and structural information of Bufotenine and its active analogues to infer the structural requirements for binding to specific receptors. Techniques such as QSAR (Quantitative Structure-Activity Relationship) modeling could be employed to build predictive models correlating structural descriptors with biological activity. While specific QSAR studies focused solely on C₁₂H₁₇ClN₂O Bufotenine analogues were not detailed, QSAR modeling has been suggested for related isoindoline (B1297411) derivatives to correlate structural variations with activity trends.
Structure-based design principles utilize the three-dimensional structure of the biological target (e.g., a serotonin receptor) to guide the design of new ligands. Based on molecular docking studies that reveal the binding pose and key interactions of C₁₂H₁₇ClN₂O compounds like Bufotenine within the receptor binding site, new analogues can be designed to optimize these interactions. For example, understanding the specific amino acid residues in the 5-HT₂A receptor that interact with Bufotenine, as indicated by docking studies, can inform modifications to the Bufotenine structure to enhance binding affinity or selectivity. researchgate.net
Computational target prediction methods, such as reverse docking, have also been applied to Bufotenine and its derivatives to identify potential protein targets beyond the well-established serotonin receptors. These studies suggested potential relevance to acetylcholinesterase (AChE) and α₄β₂ nicotinic acetylcholine (B1216132) receptor (nAChR), providing new avenues for SAR exploration and analogue design targeting these proteins. cjnmcpu.comcjnmcpu.com
For other C₁₂H₁₇ClN₂O compounds, such as the isoindoline and morpholine derivatives, SAR is explored by synthesizing and testing analogues with modifications to the core ring systems and substituents. researchgate.netontosight.ai Computational tools, including docking and QSAR, play a supportive role in this process by predicting the impact of structural changes on binding and activity, guiding the synthesis of promising new compounds. mdpi.comnih.gov The design principles involve identifying key pharmacophoric features necessary for interaction with the target and optimizing the spatial arrangement and electronic properties of the molecule.
Advanced Analytical Methodologies for Characterizing the Chemical Compound in Research Contexts
Chromatographic Separation Techniques for the Chemical Compound
Chromatographic methods are fundamental for separating compounds from mixtures, purifying synthesized materials, and assessing the purity of a sample. For compounds with the formula C12H17ClN2O, both liquid and gas chromatography techniques are applied.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of compounds with the formula this compound, particularly for assessing purity and monitoring degradation. HPLC with UV detection is a common approach for purity assessment, with studies reporting purity exceeding 98% using C18 columns . Gradient elution methods, such as using acetonitrile (B52724) and water with a trifluoroacetic acid additive, can be employed in HPLC-UV to monitor degradation products over time . HPLC is also utilized for separating compounds from impurities scribd.com. Chiral HPLC, employing chiral stationary phases, is a specific application used to determine the enantiomeric excess of chiral compounds corresponding to the this compound formula uni-regensburg.de. This technique is crucial when the stereochemistry of the compound is relevant to the research.
A typical HPLC purity analysis might involve a C18 column and UV detection at a specific wavelength (e.g., 233 nm) .
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column Type | C18 |
| Detection Method | UV |
| Detection Wavelength | 233 nm (example) |
| Mobile Phase | Acetonitrile:Water (with modifier) |
| Application | Purity assessment, Degradation monitoring |
Gas Chromatography (GC) for Compound Detection
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another technique used in the analysis of compounds including those with the formula this compound. GC-MS has been applied in the analysis of complex extracts where a compound with the formula this compound and a molecular weight of 240.73 was detected among other constituents semanticscholar.org. While GC is typically suitable for volatile or semi-volatile compounds, derivatization can extend its applicability to a wider range of substances. The separation in GC is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile gas phase.
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods provide detailed information about the structure and functional groups of a compound, complementing the separation achieved by chromatography.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of compounds and gaining insights into their fragmentation patterns, which aids in structural confirmation. High-Resolution Mass Spectrometry (HRMS) is used for accurate molecular weight validation of compounds with the formula this compound acs.org. HRMS can calculate and find the precise mass of the molecule acs.org. Electrospray Ionization Mass Spectrometry (ESI-MS) is also employed, for instance, to validate the molecular weight by detecting the protonated molecule ([M+H]+) . The fragmentation patterns observed in MS/MS experiments can provide characteristic information about the substructures present in the molecule scribd.comgcms.cz. Exact mass measurements are also reported for compounds with this formula spectrabase.com.
Table 2: Mass Spectrometry Applications
| MS Technique | Application | Information Provided |
| HRMS | Molecular weight validation | Accurate mass measurement |
| ESI-MS | Molecular weight validation | Detection of protonated species |
| MS/MS | Structural elucidation | Fragmentation patterns |
| Exact Mass | Confirmation of elemental composition | Precise mass measurement |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on characteristic vibrational frequencies. For compounds with the formula this compound, IR spectroscopy can confirm the presence of key functional groups such as carbonyl (C=O) and N-H groups through their specific stretching frequencies vulcanchem.com. For example, the amide C=O stretch typically appears between 1650 and 1680 cm⁻¹, and N-H stretches are observed around 3300 cm⁻¹ vulcanchem.com. IR spectra can be recorded in various phases, including vapor phase spectrabase.com. IR spectroscopy has been used in the characterization of Schiff base ligands with the formula this compound sci-hub.ru.
Advanced Detection and Quantification Methods
The detection and quantification of chemical compounds often require sensitive and selective analytical methods. While general advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed in chemical analysis, specific research detailing the application of these methods for the direct detection and quantification of a compound with the molecular formula this compound was not prominently available within the scope of the provided search results. Studies often focus on related compounds or metabolites, highlighting the need for tailored method development for specific analytes.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a technique used to improve the chromatographic behavior or detection sensitivity of analytes. By chemically modifying a compound, properties such as volatility, thermal stability, or detectability by specific detectors can be enhanced. While derivatization is a common practice in analytical chemistry, particularly for compounds that may be less amenable to direct analysis by techniques like GC-MS, specific derivatization strategies developed or applied to a compound of formula this compound were not detailed in the provided research snippets.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine separation methods with detection methods, are powerful tools for the analysis of complex samples. GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. LC-MS combines liquid chromatography for separating non-volatile or thermally labile compounds with mass spectrometry for detection and identification. These techniques provide high sensitivity and selectivity, allowing for the identification and quantification of compounds even at low concentrations in complex matrices. Although these techniques are fundamental in the analysis of various chemical compounds, including those with similar structures or related research contexts, specific applications focusing solely on a compound of formula this compound were not extensively described in the provided search results.
Crystallographic Studies of the Chemical Compound and its Complexes
Crystallographic studies, particularly X-ray diffraction, are invaluable for determining the precise three-dimensional structure of a compound in the solid state. These studies provide detailed information about bond lengths, bond angles, and molecular conformation, as well as how molecules pack in the crystal lattice.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a primary technique used to determine the crystal structure of small molecules and complexes. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the arrangement of atoms within the unit cell can be determined. In the context of a compound with the formula this compound, a specific study involving a copper(II) complex with this compound acting as a ligand has been reported. In this mononuclear copper(II) complex, with the formula [CuCl2(this compound)], the structure was determined by X-ray diffraction. The study revealed that the Cu(II) atom is coordinated by atoms from the this compound ligand and chloride anions. The coordination geometry around the copper center was described.
Future Directions and Emerging Research Avenues for the Chemical Compound
Exploration of Novel Therapeutic Applications Beyond Established Areas
Research into C12H17ClN2O has revealed potential therapeutic applications extending beyond its established role as an antihistamine. Notably, studies are investigating its potential in oncology and as an anti-inflammatory agent in non-allergic conditions.
Several studies have explored the anticancer potential of this compound. Research suggests it may be a candidate for repurposing in the context of new anticancer therapies. mdpi.comspandidos-publications.com Studies have investigated its effects on various cancer cell lines, including colon cancer and breast cancer. mdpi.comdovepress.com For instance, this compound treatment during irradiation effectively inhibited the growth of colon cancer cell lines in one study. mdpi.com Another study indicated that this compound-loaded nanoparticles demonstrated enhanced anti-cancer activity against the MCF-7 breast cancer cell line. dovepress.com The compound has been associated with improved survival in patients with certain cancers, including ovarian cancer, melanoma, and lung cancer. mdpi.comnih.govresearchgate.net The proposed mechanisms of action in cancer include inducing G2/M phase cell cycle arrest, promoting apoptosis, and potentially enhancing sensitivity to chemotherapy and radiotherapy. dovepress.comnih.gov
Beyond oncology, the anti-inflammatory properties of this compound are being explored for conditions unrelated to allergies. Studies have shown that this compound can effectively suppress inflammation by targeting specific signaling pathways, such as inhibiting TAK1 and suppressing AP-1 and NF-κB activation. nih.govresearchgate.netekb.egescholarship.org This has led to investigations into its potential therapeutic use in conditions like Clostridium difficile infection, where it inhibited toxin B-induced inflammation in human tissues and animal models. oup.comescholarship.org Research in rat models of acute gouty arthritis also indicated that this compound exhibited a significant anti-inflammatory effect. ekb.eg
Table 1 summarizes some of the explored novel therapeutic applications of this compound:
| Potential Novel Application | Disease/Condition | Key Findings | Source |
| Anticancer Agent | Colon Cancer | Inhibited growth during irradiation, caused G2/M arrest, promoted apoptosis. | mdpi.comdovepress.com |
| Breast Cancer | Enhanced anti-cancer activity with nanoparticle formulation, induced apoptosis. | dovepress.comnih.gov | |
| Lung Cancer | Associated with improved survival, demonstrated antiproliferative effects. | nih.govspandidos-publications.comiiarjournals.org | |
| Ovarian Cancer, Melanoma, others | Associated with improved survival in retrospective studies. | mdpi.comnih.govresearchgate.net | |
| Anti-inflammatory Agent | Clostridium difficile infection | Inhibited toxin B-induced inflammation, ameliorated intestinal inflammation in animal models. | oup.comescholarship.org |
| Acute Gouty Arthritis | Exhibited significant anti-inflammatory effect in rat models. | ekb.eg | |
| General Inflammation | Suppressed inflammatory genes, inhibited NF-κB and AP-1 pathways by targeting TAK1, Syk, and Src proteins. | nih.govresearchgate.netekb.egescholarship.org | |
| Antibiotic Adjuvant | Methicillin-Resistant Staphylococcus aureus (MRSA) | Made resistant bacteria susceptible to antibiotics, broke up bacterial biofilms in lab experiments. | acs.orgacs.org |
Development and Application of Advanced Preclinical Models (e.g., Organoids, Organ-on-a-Chip)
The development and application of advanced preclinical models, such as organoids and organ-on-a-chip systems, are becoming increasingly important in drug research, including for compounds like this compound. These models offer more physiologically relevant platforms compared to traditional cell cultures, allowing for better prediction of drug efficacy and toxicity in humans.
Multi-organ-on-a-chip systems, which integrate different tissue types to mimic the interactions between organs, are being used in drug toxicity screening. biotechniques.comioppublishing.org this compound has been utilized in such systems as a control compound to demonstrate the viability of the multi-organ-on-a-chip when exposed to non-toxic substances at clinically relevant doses. biotechniques.comioppublishing.org This indicates the relevance of these advanced models in evaluating the potential effects of compounds like this compound on multiple organ systems in a more integrated manner.
Organoids, three-dimensional tissue cultures derived from stem cells that self-organize to resemble organ structures, are also valuable tools in studying human development and disease. nih.govnih.govresearchgate.net While specific published research detailing the use of organoids to test novel applications or mechanisms of this compound was not extensively found, the increasing adoption of organoid technology in drug discovery and disease modeling suggests their potential for future research on this compound. These models could be particularly useful for investigating the effects of this compound in specific tissues or organs implicated in the novel therapeutic areas being explored, such as various cancer types or inflammatory conditions.
The use of these advanced models allows for more complex biological responses to be observed, such as how the response of one tissue type might impact another, providing insights that are difficult to obtain from traditional 2D cell cultures or even single-organ models. ioppublishing.org
Integration of Artificial Intelligence and Machine Learning in Compound Research
More broadly, AI and ML algorithms are being used in drug repurposing efforts, analyzing vast datasets of biological and chemical information to identify existing drugs that could be effective for new indications. mdpi.commednexus.org Given the emerging evidence for this compound's potential in areas like oncology and inflammation, AI/ML could play a significant role in future research by:
Analyzing large-scale genomic, proteomic, and clinical datasets to identify patient populations or disease subtypes that might be particularly responsive to this compound treatment.
Predicting potential drug combinations involving this compound that could enhance efficacy or overcome resistance in diseases like cancer. iiarjournals.org
Modeling the complex biological pathways influenced by this compound to better understand its mechanisms of action in novel applications.
Optimizing the design and execution of preclinical studies and potentially clinical trials for new indications. mdpi.com
The increasing adoption of AI/ML in pharmaceutical research suggests that these technologies will be integral to uncovering further potential and optimizing the development of this compound for novel therapeutic uses.
Interdisciplinary Research Collaborations and Translational Potential
Addressing complex challenges in healthcare and advancing the research on compounds like this compound necessitates robust interdisciplinary research collaborations. usc.eduultident.comgu.seucsb.edunih.gov The exploration of novel therapeutic applications, the development and application of advanced preclinical models, and the integration of AI/ML all require expertise from diverse scientific disciplines.
Translational potential, the process of translating basic scientific discoveries into clinical applications, is significantly enhanced through collaboration between researchers from different fields, including chemistry, biology, pharmacology, medicine, engineering, data science, and clinical research. nih.govpatsnap.com For this compound, realizing its potential in areas like oncology or inflammatory diseases requires close collaboration between:
Chemists and Pharmaceutical Scientists: To develop new formulations or delivery systems that could optimize the compound's efficacy and targeting in specific disease sites. dovepress.com
Molecular and Cell Biologists: To elucidate the precise molecular mechanisms by which this compound exerts its effects in novel contexts, such as inducing cancer cell death or modulating inflammatory pathways. dovepress.comnih.govresearchgate.netescholarship.org
Oncologists, Immunologists, and Specialists in Inflammatory Diseases: To guide preclinical studies, design clinical trials, and evaluate the compound's efficacy and safety in relevant patient populations. mdpi.comnih.goviiarjournals.orgoup.comekb.eg
Engineers and Bioengineers: To develop and utilize advanced preclinical models like organ-on-a-chip systems for more accurate disease modeling and drug testing. biotechniques.comioppublishing.org
Data Scientists and AI/ML Experts: To analyze complex biological and clinical data, identify patterns, predict responses, and optimize research strategies. nih.govresearchgate.netresearchgate.net
Interdisciplinary collaborations facilitate the sharing of knowledge, resources, and perspectives, which is crucial for overcoming the inherent complexities of drug discovery and development for new indications. ultident.comnih.gov These collaborations are essential for bridging the gap between laboratory findings and clinical translation, ultimately accelerating the availability of potential new therapies based on compounds like this compound. The translational potential of this compound is being actively explored, with research moving from in vitro and in vivo studies to clinical evaluations for new applications. mdpi.comnih.goviiarjournals.orgoup.comekb.egresearcher.life
Q & A
How can researchers determine the three-dimensional structure and stereochemistry of C12_{12}12H17_{17}17ClN2_22O using computational and experimental methods?
Basic Question
To elucidate the 3D structure, combine spectroscopic techniques (e.g., NMR for spatial arrangement of protons and carbons) with computational tools like ALATIS for InChI string generation and atom numbering . X-ray crystallography can resolve stereochemistry, while molecular dynamics simulations (using software like Jmol) validate conformational stability .
What strategies are recommended for synthesizing C12_{12}12H17_{17}17ClN2_22O with high enantiomeric purity, given its structural complexity?
Basic Question
Utilize asymmetric synthesis techniques, such as chiral catalysts in nucleophilic substitution reactions, to control stereocenters. Purification via chiral column chromatography or crystallization can enhance enantiomeric excess. Structural analogs in and highlight the importance of protecting groups (e.g., morpholine rings) during synthesis .
How should researchers approach conflicting toxicity data (e.g., LD50_{50}50 values) reported for C12_{12}12H17_{17}17ClN2_22O in different studies?
Advanced Question
Conduct a meta-analysis of existing toxicity studies (e.g., intraperitoneal vs. subcutaneous administration in rodents ) while controlling for variables like dosage, solvent carriers, and animal models. Apply Popperian falsification principles to identify irreproducible results, as discussed in for reliability assessment .
What methodologies are effective in elucidating the pharmacological mechanisms of C12_{12}12H17_{17}17ClN2_22O, particularly its interactions with neurotransmitter systems?
Advanced Question
Use in vitro receptor binding assays (e.g., dopamine D2 or serotonin 5-HT2A receptors) paired with molecular docking simulations. suggests structural similarities to amphetamines, warranting functional cAMP assays to assess G protein-coupled receptor activity .
How can systematic literature reviews be structured to assess the current state of knowledge on C12_{12}12H17_{17}17ClN2_22O's biological activities while minimizing bias?
Methodological Guidance
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions . Use databases like SciFinder and Web of Science for comprehensive searches, filtering for peer-reviewed studies and excluding non-primary sources .
What experimental designs are optimal for studying structure-activity relationships (SAR) in C12_{12}12H17_{17}17ClN2_22O derivatives?
Advanced Question
Design a combinatorial library of analogs with systematic substitutions (e.g., varying halogen positions or alkyl chains). High-throughput screening (HTS) against target proteins, coupled with QSAR modeling, can identify critical pharmacophores .
How can researchers validate computational predictions of C12_{12}12H17_{17}17ClN2_22O's physicochemical properties through empirical testing?
Methodological Guidance
Compare computationally predicted properties (e.g., logP, pKa from PubChem ) with experimental data via HPLC for lipophilicity and potentiometric titration for acidity. Discrepancies may indicate solvation effects requiring force-field adjustments in simulations .
What quality control parameters should be established when developing analytical methods for C12_{12}12H17_{17}17ClN2_22O quantification in biological matrices?
Methodological Guidance
Validate methods per ICH guidelines: assess linearity (R > 0.99), precision (%RSD < 5%), and recovery rates (80–120%). Use LC-MS/MS with isotopic internal standards to mitigate matrix effects, as demonstrated in Triadimenol analysis .
How should contradictory findings regarding C12_{12}12H17_{17}17ClN2_{2}2O's metabolic stability be resolved in preclinical development?
Advanced Question
Employ interspecies hepatocyte models to compare metabolic pathways. Apply intelligent data analysis (IDA) to identify outliers, as proposed in , and validate via stable isotope tracing .
What collaborative frameworks facilitate multidisciplinary research on C12_{12}12H17_{17}17ClN2_22O's potential applications across pharmacology and materials science?
Methodological Guidance
Adopt milestone-driven project management (see ): define roles (e.g., synthetic chemists, pharmacologists), share data via cloud platforms, and use version control for reproducibility. Regular cross-disciplinary reviews align objectives with ethical and feasibility criteria .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
